3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone
CAS No.:
Cat. No.: VC18408719
Molecular Formula: C15H21NOS
Molecular Weight: 263.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21NOS |
|---|---|
| Molecular Weight | 263.4 g/mol |
| IUPAC Name | 3-(3-azabicyclo[3.2.2]nonan-3-yl)-1-thiophen-2-ylpropan-1-one |
| Standard InChI | InChI=1S/C15H21NOS/c17-14(15-2-1-9-18-15)7-8-16-10-12-3-4-13(11-16)6-5-12/h1-2,9,12-13H,3-8,10-11H2 |
| Standard InChI Key | MDTUYJDHQSNGOY-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2CCC1CN(C2)CCC(=O)C3=CC=CS3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a 3-azabicyclo[3.2.2]nonane system—a bridged bicyclic structure with a nitrogen atom at position 3. This framework is fused to a propanone chain terminating in a 2-thienyl group, a five-membered aromatic ring containing sulfur . The bicyclic system imposes significant steric constraints, influencing both reactivity and conformational stability.
Key Structural Features:
-
Azabicyclo[3.2.2]nonane: A nine-membered bicyclic ring system with bridgehead nitrogen.
-
Carbonyl Group: The ketone at position 1 of the propanone chain serves as an electrophilic site for reactions.
-
Thienyl Substituent: The sulfur-containing heteroaromatic ring contributes to lipophilicity and potential π-π interactions in biological systems .
Molecular Weight and Formula
The molecular formula corresponds to a molecular weight of 263.4 g/mol, as validated by PubChem . Discrepancies in reported weights (e.g., 299.859 g/mol) likely arise from isotopic variations or computational differences.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 263.4 g/mol | |
| CAS Number | 16228-67-4 | |
| Synonyms | NSC95570, MLS002701945 |
Synthesis and Preparation
Synthetic Routes
The synthesis involves a multi-step sequence starting with 3-azabicyclo[3.2.2]nonane. A common approach couples this intermediate with a thienyl-substituted propanone precursor under controlled conditions. Key steps include:
-
Alkylation: Reaction of 3-azabicyclo[3.2.2]nonane with a thienyl-containing alkylating agent.
-
Ketone Formation: Oxidation or condensation to introduce the carbonyl group.
-
Purification: Chromatography or recrystallization to isolate the product.
Challenges and Optimization
Sigma-Aldrich’s discontinuation of a related azabicyclo compound (PH004223) highlights synthetic hurdles, such as low yields or instability . For 3-(3-azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone, optimizing reaction parameters—temperature, solvent polarity, and catalyst selection—is critical to mitigate side reactions.
Chemical Reactivity and Derivative Formation
Nucleophilic Additions
The ketone group undergoes nucleophilic attack, enabling the formation of secondary alcohols, imines, and hydrazones. For example:
Such reactions expand the compound’s utility in medicinal chemistry for derivatization.
Oxidation and Reduction
-
Oxidation: Strong oxidizing agents convert the ketone to a carboxylic acid, though this may destabilize the bicyclic framework.
-
Reduction: Sodium borohydride () reduces the ketone to a secondary alcohol, a step used in synthesizing analogs .
Research Gaps and Future Directions
Pharmacokinetic Profiling
No data exists on absorption, distribution, metabolism, or excretion (ADME). Future studies should assess:
-
Bioavailability: Impact of the bicyclic system on oral absorption.
-
Metabolic Stability: Susceptibility to hepatic cytochrome P450 enzymes.
Toxicity Studies
Initial reports lack toxicity profiles. Acute and chronic studies in model organisms are needed to evaluate safety margins.
Clinical Translation
While patent literature emphasizes therapeutic potential , no clinical trials have been reported. Collaborations with pharmaceutical entities could accelerate development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume